4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary target of the compound 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is the Dual specificity protein phosphatase 3 (DUSP3) in Homo sapiens . DUSP3 is a key enzyme involved in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
It is known to interact with its target, dusp3, potentially influencing the enzyme’s activity . This interaction could lead to changes in cellular processes regulated by DUSP3.
Biochemical Pathways
The biochemical pathways affected by 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide are likely related to the functions of its target, DUSP3. DUSP3 is involved in various signaling pathways, including the MAPK signaling pathway . By interacting with DUSP3, the compound could potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide’s action would depend on its interaction with DUSP3 and the subsequent changes in the enzyme’s activity. This could potentially lead to alterations in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors could influence the action, efficacy, and stability of 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with DUSP3 .
Preparation Methods
The synthesis of 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-methoxybenzohydrazide with 4-methoxy-1,3-benzothiazol-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can be compared with other benzothiazole derivatives, such as:
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine: This compound has similar structural features but differs in its biological activity and applications.
2-bromo-5-methoxy-N’-(4-aryl-1,3-thiazol-2-yl)benzohydrazide: This derivative has been studied for its analgesic activity.
The uniqueness of 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-11-8-6-10(7-9-11)15(20)18-19-16-17-14-12(22-2)4-3-5-13(14)23-16/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKOMIKGQYAYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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